(R)-1-(2-Chloro-6-fluorophenyl)ethanamine
Overview
Description
(R)-1-(2-Chloro-6-fluorophenyl)ethanamine is a chiral organic compound characterized by the presence of a chlorine atom at the 2-position and a fluorine atom at the 6-position on the phenyl ring, along with an ethanamine group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chiral Resolution: One common method involves the resolution of racemic mixtures using chiral resolving agents.
Asymmetric Synthesis: This method employs chiral catalysts or auxiliaries to produce the desired enantiomer selectively.
Chemical Reduction: Reduction of the corresponding ketone or nitro compound can yield this compound.
Industrial Production Methods: Industrial production often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and green chemistry principles are increasingly being applied to improve efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: Oxidation reactions can convert the amine group to an amide or nitrile.
Reduction: Reduction reactions can reduce nitro groups or carbonyl groups present in derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide, chromium(VI) oxide, and Dess-Martin periodinane.
Reduction: Typical reagents include lithium aluminum hydride, catalytic hydrogenation, and iron/hydrochloric acid.
Substitution: Reagents like halogens, Lewis acids, and nucleophiles are used.
Major Products Formed:
Amides, nitriles, and halogenated derivatives are common products from these reactions.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions. Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which (R)-1-(2-Chloro-6-fluorophenyl)ethanamine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of these targets, resulting in therapeutic effects.
Comparison with Similar Compounds
1-(2-Chloro-6-fluorophenyl)ethanol
2-Chloro-6-fluorophenylacetic acid
2-(2-Chloro-6-fluorophenyl)acetamide
Uniqueness: (R)-1-(2-Chloro-6-fluorophenyl)ethanamine is distinguished by its chiral center, which imparts unique biological and chemical properties compared to its non-chiral counterparts. This chirality can lead to differences in reactivity, binding affinity, and biological activity.
This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications
Properties
IUPAC Name |
(1R)-1-(2-chloro-6-fluorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQXZWHHERXWHA-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC=C1Cl)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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